molecular formula C19H16ClN3O2 B2731906 N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide CAS No. 1334376-01-0

N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Cat. No.: B2731906
CAS No.: 1334376-01-0
M. Wt: 353.81
InChI Key: LEOLQELUBPWRGM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a synthetic benzamide derivative intended for research and experimental purposes. The core structure of this compound incorporates both a 4-chlorobenzyl group and a 4-methylpyrimidinyl ether moiety, which are pharmacophores found in molecules with diverse biological activity. Benzamide derivatives are a significant area of investigation in medicinal chemistry and have been studied for various potential applications, including serving as enzyme inhibitors or modulators of biological pathways . Researchers may explore this compound as a building block in organic synthesis or as a candidate in high-throughput screening assays to investigate its physicochemical properties and biochemical interactions. The precise mechanism of action, binding affinity, and selectivity profile for this specific molecule are currently undefined and must be empirically determined by the researcher. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-10-11-21-19(23-13)25-17-8-4-15(5-9-17)18(24)22-12-14-2-6-16(20)7-3-14/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOLQELUBPWRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-methylpyrimidin-2-ol in the presence of a base such as potassium carbonate. This results in the formation of 4-chlorobenzyl-4-methylpyrimidin-2-yl ether.

    Amidation Reaction: The intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzamide structure, resulting in the formation of amines or alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzaldehyde or 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzoic acid.

    Reduction: Formation of 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzylamine or 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzyl alcohol.

    Substitution: Formation of 4-aminobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzamide or 4-thiobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzamide.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide. The compound's structural features suggest potential efficacy against various pathogens.

Anticancer Properties

The anticancer potential of this compound is notable due to its ability to inhibit key enzymes related to tumor growth.

Case Study: Cytotoxicity Assessment

In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives exhibited non-toxic behavior at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in its structure can enhance selectivity and potency against various cancer cell lines.

ModificationEffect on Activity
Addition of halogen groupsIncreased binding affinity to target proteins
Variations in alkyl chain lengthAltered lipophilicity and solubility

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and their implications:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Potential Impact on Properties
Target Compound 4-chlorobenzyl, 4-methylpyrimidin-2-yloxy ~352.45* Enhanced lipophilicity (Cl), pyrimidine H-bonding
N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide 5-fluoro, 4-methylbenzyloxy ~329.45 Increased electronegativity (F), antifungal activity
4-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide Sulfamoyl bridge, 4-methylpyrimidin-2-yl ~416.87 Improved solubility (sulfonamide), target binding
N-[(4-chlorobenzyl)oxy]-2-(trifluoromethyl)benzamide Trifluoromethyl, 4-chlorobenzyloxy 329.71 High lipophilicity (CF₃), membrane penetration
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide Chromene core, dual chloro substituents Not provided Steric bulk, potential kinase inhibition

*Calculated based on molecular formula C₁₉H₁₅ClN₃O₂.

Key Observations:
  • Chlorine vs. Fluorine Substitution : The target compound’s 4-chlorobenzyl group offers moderate lipophilicity, while the fluoro-substituted analog in may exhibit stronger electronegativity, influencing antifungal potency .
  • Ether vs. Sulfamoyl Linkage : The sulfamoyl bridge in ’s compound introduces hydrogen-bonding capacity and solubility, contrasting with the target’s ether linkage, which prioritizes metabolic stability .
  • Trifluoromethyl vs.

Biological Activity

N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 303.76 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

The compound features a chlorobenzyl moiety linked to a pyrimidine derivative through an ether bond, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Compounds with pyrimidine and benzamide functionalities have shown significant antiproliferative effects against various cancer cell lines.
  • Inhibition of Enzymatic Activity : The mechanism often involves the inhibition of specific enzymes, such as phospholipases and polymerases, which play critical roles in cellular signaling and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies for similar compounds suggest that modifications to the benzamide and pyrimidine rings can significantly affect biological activity. For instance, the introduction of halogens or alkyl groups can enhance potency and selectivity against target enzymes .

Table 1: Summary of SAR Findings for Related Compounds

Compound TypeModificationsBiological Activity
Pyrimidine DerivativesSubstituents on pyrimidine ringEnhanced enzyme inhibition
Benzamide DerivativesHalogen substitutionsIncreased anticancer activity
Chlorobenzyl CompoundsVariations in alkyl chain lengthImproved lipophilicity

Case Studies

  • Anticancer Activity : A study demonstrated that similar benzamide derivatives exhibited IC50 values ranging from 10 to 50 µM against breast cancer cell lines. The presence of a pyrimidine ring was crucial for enhancing cytotoxicity .
  • Enzyme Inhibition : Inhibitory assays against NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D) showed that modifications leading to increased lipophilicity resulted in better binding affinity and inhibition rates .
  • In Vivo Studies : Animal models treated with related compounds displayed reduced tumor growth rates, indicating potential therapeutic applications in oncology .

The mechanism by which this compound exerts its effects likely involves:

  • Enzyme Binding : The compound may interact with specific active sites on target enzymes, leading to competitive inhibition.
  • Cell Signaling Pathways : By modulating lipid mediators like N-acylethanolamines, it may influence pathways involved in inflammation and cancer progression .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes reactions primarily at three sites:

  • Amide bond : Susceptible to hydrolysis or nucleophilic substitution.

  • Pyrimidinyl ether : Prone to electrophilic substitution or oxidative cleavage.

  • Chlorobenzyl group : Participates in aromatic substitution or dehalogenation.

Key Reaction Pathways:

  • Hydrolysis of the Amide Group

    • Acidic or basic conditions cleave the amide bond. For example, refluxing with 6M HCl yields 4-((4-methylpyrimidin-2-yl)oxy)benzoic acid and 4-chlorobenzylamine .

    • Enzymatic hydrolysis via proteases is also observed in biological systems .

  • Ether Bond Cleavage

    • Reaction with HI or BF₃·Et₂O cleaves the pyrimidinyl ether, producing 4-hydroxybenzamide derivatives .

  • Electrophilic Aromatic Substitution

    • The pyrimidine ring undergoes nitration or sulfonation at the 5-position under HNO₃/H₂SO₄ or SO₃ conditions .

Reagents and Conditions

Reactivity is highly dependent on reaction conditions:

Reaction TypeReagents/ConditionsMajor Products
Amide Hydrolysis6M HCl, 110°C, 12 hr 4-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
Ether CleavageHI (47%), 100°C, 6 hr 4-Hydroxy-N-(4-chlorobenzyl)benzamide
Pyrimidine NitrationHNO₃/H₂SO₄, 0°C, 2 hr 5-Nitro-4-methylpyrimidin-2-yl derivative
DehalogenationPd/C, H₂, EtOH, 24 hr N-Benzyl-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Catalytic Hydrogenation

  • Hydrogenation with Pd/C removes the chlorine atom from the benzyl group, yielding N-benzyl derivatives with 85% efficiency .

Biological Interactions

  • The pyrimidinyl ether enhances binding to kinase enzymes (e.g., JNK3), with IC₅₀ values < 100 nM in inhibition assays .

Stability Studies

  • The compound degrades in alkaline media (pH > 10) via amide hydrolysis, with a half-life of 8.2 hr at 25°C .

Urea Derivatives

  • Treatment with triphosgene and amines generates urea-linked analogs (e.g., N-(4-chlorobenzyl)-N’-(pyrimidinyl)urea), showing improved metabolic stability .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling at the pyrimidine 5-position introduces aryl groups (e.g., 5-phenyl derivatives) using Pd(PPh₃)₄ and boronic esters .

Comparative Reactivity

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Pyridine/Pyrimidine Derivative Formation : Chlorination of the pyrimidine ring followed by trifluoromethyl group introduction via electrophilic substitution (e.g., using Cl₂ or CF₃ reagents under controlled pH) .

Coupling Reactions : The pyrimidine intermediate is coupled with 4-chlorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylamine intermediate .

Amidation : Final step involves reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., Et₃N) to yield the benzamide .
Key Considerations : Optimize reaction temperatures (60–120°C) and solvent polarity (DMF, THF) to avoid side products like over-chlorinated derivatives .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the chlorobenzyl (δ 7.2–7.4 ppm, aromatic protons) and pyrimidinyloxy (δ 8.1–8.3 ppm) groups. Coupling constants (e.g., J = 2.4 Hz for pyrimidine protons) confirm substitution patterns .
    • IR : Stretching frequencies at ~1680 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., m/z 410.1 for C₂₀H₁₆ClN₃O₂) .

Q. What biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Activity : Inhibits bacterial growth (e.g., E. coli, MIC = 8–16 µg/mL) by targeting enzymes like acyl carrier protein synthase (ACPS), critical for fatty acid biosynthesis .
  • Enzyme Inhibition : Acts as a histone deacetylase (HDAC) inhibitor (IC₅₀ = 0.2–0.5 µM), inducing apoptosis in cancer cells via p21 upregulation .
    Validation : Use agar diffusion assays for antimicrobial testing and Western blotting for HDAC activity validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced bioactivity?

Methodological Answer:

  • Modification Sites :
    • Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance enzyme binding .
    • Benzamide Moiety : Replace 4-chloro with -OCH₃ to improve solubility without compromising HDAC inhibition .
  • In Silico Tools : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to ACPS or HDAC1 .
    Example : Analogues with 4-methylpyrimidin-2-yl showed 3x higher HDAC inhibition than unsubstituted derivatives .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Methodological Answer:

  • Source Identification :
    • Enzyme Purity : Validate using SDS-PAGE; impurities may cause off-target effects .
    • Assay Conditions : Adjust pH (6.5–7.5 for ACPS) and cofactor concentrations (e.g., NAD⁺ for dehydrogenases) .
  • Orthogonal Assays : Confirm ACPS inhibition via malonyl-CoA depletion using HPLC, alongside bacterial proliferation assays .

Q. What strategies optimize the compound’s pharmacokinetic profile in preclinical studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP (target <3) while maintaining potency .
  • Metabolic Stability : Use liver microsome assays (e.g., rat S9 fraction) to identify vulnerable sites (e.g., benzamide hydrolysis). Stabilize via fluorination or steric hindrance .
  • In Vivo Testing : Administer orally (10 mg/kg in mice) and measure plasma half-life (t₁/₂) via LC-MS/MS .

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